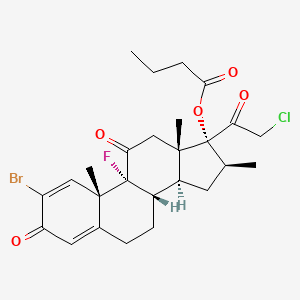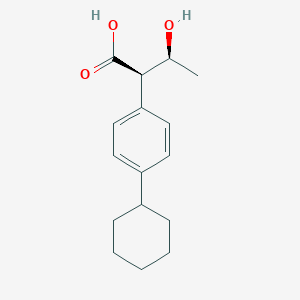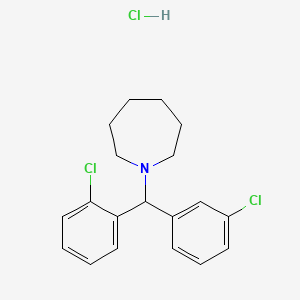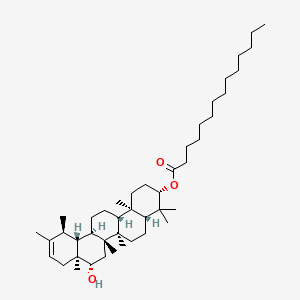
Faradiol-3-O-myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Faradiol 3-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of faradiol 3-myristate often involves supercritical fluid extraction (SFE) from the flower heads of Calendula officinalis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The extraction process involves the use of supercritical carbon dioxide, sometimes with ethanol as a co-solvent, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Faradiol 3-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Oxidized derivatives of faradiol 3-myristate.
Hydrolysis: Faradiol and myristic acid.
Scientific Research Applications
Faradiol 3-myristate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpenoid esters and their chemical properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and wound healing.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
Mechanism of Action
Faradiol 3-myristate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB, faradiol 3-myristate reduces the production of inflammatory cytokines and mediators, thereby alleviating inflammation . The compound also interacts with other molecular targets involved in the inflammatory response, contributing to its overall anti-inflammatory activity .
Comparison with Similar Compounds
Faradiol 3-myristate is often compared with other triterpenoid esters such as:
- Faradiol 3-laurate
- Faradiol 3-palmitate
- Maniladiol 3-myristate
Uniqueness
Faradiol 3-myristate is unique due to its specific esterification with myristic acid, which may confer distinct biological activities compared to its analogs. Its anti-inflammatory properties are particularly notable, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
193690-82-3 |
|---|---|
Molecular Formula |
C44H76O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


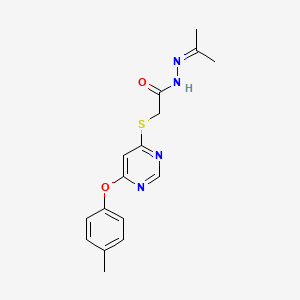
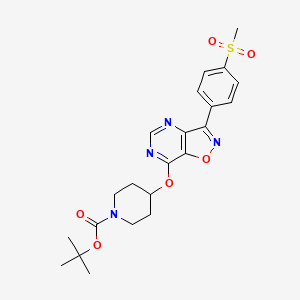

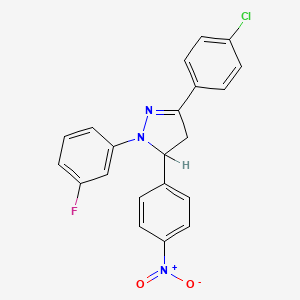

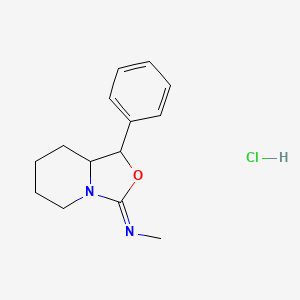
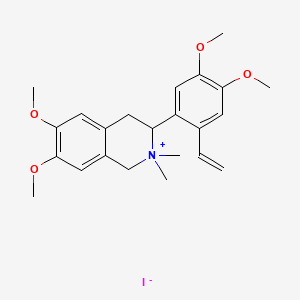
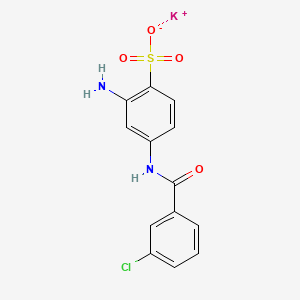
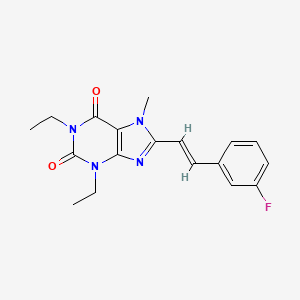
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

